molecular formula C13H10O3S B349333 Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester CAS No. 326886-39-9

Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester

Cat. No. B349333
CAS RN: 326886-39-9
M. Wt: 246.28g/mol
InChI Key: WTRJBRYIHAPCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester” were not found, it’s worth noting that similar compounds, such as alkyl boronic esters, have been synthesized using catalytic protodeboronation . This involves a radical approach and has been applied to 1°, 2°, and 3° alkyl boronic esters .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Process : The synthesis of related compounds, such as 2-(2-Phenylethyl)benzoic acid or 2-(thiophen-2-ylethyl)benzoic acid, has been achieved through processes like the Wittig-Horner reaction, hydrolysis, and hydrogenation (Chen Fen-er, 2012).

  • Characterization of Thiophene Acetyl Salicylic Acid Esters : Studies have synthesized and characterized thiophene acetyl salicylic acid esters, examining their cytotoxic effects on various cancer and normal cell lines (H. Ünver & Z. Cantürk, 2017).

Applications in Material Science

  • Intermolecular Forces and Packing Structure : Research on thiophene derivatives, including those with benzoic acid esters, focuses on understanding their solid-state structures and the effects of functional groups and intermolecular forces (A. Bettencourt‐Dias, Subha Viswanathan, & K. Ruddy, 2005).

Applications in Organic Chemistry

  • Cyclopolymerization and Metathesis Catalysts : Studies involve the use of benzoic acid esters in the synthesis of ruthenium-based catalysts for applications like cyclopolymerization (Martin G. Mayershofer, †. A. Oskar Nuyken, & M. Buchmeiser, 2006).

  • Synthesis of Novel Compounds : The synthesis of new derivatives, such as 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester, has been achieved using specific reagents, showcasing the diverse potential of benzoic acid esters in organic chemistry (A. El‐Faham, Zainab Mohammed Al Marhoon, A. Abdel-Megeed, & F. Albericio, 2013).

Photodimerization and Molecular Structure

Mechanism of Action

Target of Action

Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester is a benzoate ester . The primary targets of benzoic acid, a related compound, are microbial cells, where it acts as an antimicrobial food additive . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Mode of Action

The mode of action of benzoic acid involves its conjugation to glycine in the liver, leading to the excretion of hippuric acid . As the sodium salt form, sodium benzoate, it binds to amino acids, leading to their excretion and a decrease in ammonia levels

Biochemical Pathways

Benzoic acid is involved in the β-oxidative pathway in plants . This pathway involves the shortening of the C3 side chain by two carbon units, which can occur by a non–β-oxidative route and/or a β-oxidative pathway analogous to the catabolism of fatty acids

Pharmacokinetics

The pharmacokinetics of benzoic acid involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver where it is conjugated to glycine, and excreted in the urine as hippuric acid

Result of Action

The result of benzoic acid’s action is the reduction of ammonia levels in the body, which is beneficial in the treatment of urea cycle disorders

Action Environment

The action of benzoic acid can be influenced by environmental factors such as pH and temperature, which can affect its solubility and stability

properties

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c14-11(12-7-4-8-17-12)9-16-13(15)10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRJBRYIHAPCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester
Reactant of Route 3
Reactant of Route 3
Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester
Reactant of Route 4
Reactant of Route 4
Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester
Reactant of Route 5
Reactant of Route 5
Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester
Reactant of Route 6
Reactant of Route 6
Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.